molecular formula C21H19N3OS3 B11620552 (5Z)-3-butyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11620552
M. Wt: 425.6 g/mol
InChI Key: XOJNEIPBZJSYHA-AQTBWJFISA-N
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Description

(5Z)-3-BUTYL-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-BUTYL-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the butyl, phenyl, and thiophene groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-BUTYL-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-3-BUTYL-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-BUTYL-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-BUTYL-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H19N3OS3

Molecular Weight

425.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19N3OS3/c1-2-3-11-23-20(25)18(28-21(23)26)13-15-14-24(16-8-5-4-6-9-16)22-19(15)17-10-7-12-27-17/h4-10,12-14H,2-3,11H2,1H3/b18-13-

InChI Key

XOJNEIPBZJSYHA-AQTBWJFISA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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